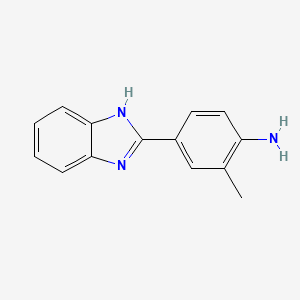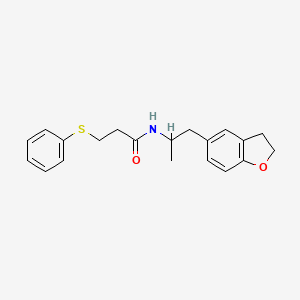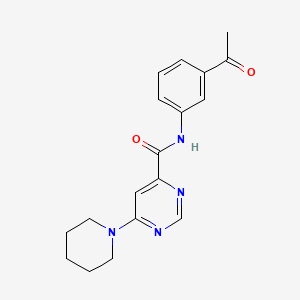
4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is a compound that features a benzimidazole nucleus, which is a significant pharmacophore in drug discovery. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine typically involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester. The reaction is carried out under reflux conditions for several hours, resulting in the formation of the benzimidazole ring . For instance, heating o-phenylenediamine with 4-aminobenzoic acid in PPA at temperatures ranging from 140°C to 220°C for about 4 hours yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring or the attached phenylamine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring or the phenylamine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized benzimidazole compounds .
科学的研究の応用
4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex benzimidazole derivatives with potential pharmaceutical applications.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole nucleus can mimic the structure of purine nucleotides, allowing it to bind to and inhibit the activity of enzymes involved in DNA and RNA synthesis . This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent . Additionally, the compound’s ability to interact with various receptors can modulate signaling pathways, contributing to its anti-inflammatory and antimicrobial effects .
類似化合物との比較
Similar Compounds
Similar compounds to 4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine include other benzimidazole derivatives such as:
- 2-Phenylbenzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Aminobenzimidazole
Uniqueness
What sets this compound apart from these similar compounds is the presence of the 2-methyl-phenylamine group, which can enhance its biological activity and specificity. This structural modification can improve the compound’s binding affinity to molecular targets and increase its therapeutic potential .
特性
IUPAC Name |
4-(1H-benzimidazol-2-yl)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNKTCAHTQUVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-BROMO-2-CHLORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE](/img/structure/B3001693.png)



![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/new.no-structure.jpg)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B3001699.png)
![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B3001701.png)
methanone](/img/structure/B3001702.png)

